4-methyl-6-[4-(9H-xanthene-9-carbonyl)piperazin-1-yl]pyrimidine
Description
Properties
IUPAC Name |
[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-(9H-xanthen-9-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2/c1-16-14-21(25-15-24-16)26-10-12-27(13-11-26)23(28)22-17-6-2-4-8-19(17)29-20-9-5-3-7-18(20)22/h2-9,14-15,22H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGHOUKHMAZKOQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCN(CC2)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-6-[4-(9H-xanthene-9-carbonyl)piperazin-1-yl]pyrimidine typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrimidine ring: This can be achieved through condensation reactions involving appropriate precursors.
Attachment of the piperazine ring: This step may involve nucleophilic substitution reactions where the piperazine ring is introduced.
Formation of the xanthene moiety: This can be synthesized through cyclization reactions.
Final coupling reaction: The final step involves coupling the three moieties under specific conditions, possibly using catalysts and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include:
Use of continuous flow reactors: To ensure consistent reaction conditions.
Optimization of reaction parameters: Such as temperature, pressure, and pH.
Purification techniques: Including crystallization, distillation, and chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound 4-methyl-6-[4-(9H-xanthene-9-carbonyl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: Where the compound may be oxidized to form different products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Including sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to deoxygenated products.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
Biologically, compounds with similar structures are often investigated for their potential as enzyme inhibitors or receptor agonists/antagonists.
Medicine
In medicinal chemistry, such compounds are explored for their potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry
Industrially, these compounds can be used in the development of new materials, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 4-methyl-6-[4-(9H-xanthene-9-carbonyl)piperazin-1-yl]pyrimidine would depend on its specific biological target. Generally, such compounds may interact with proteins, enzymes, or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table highlights structural analogs and their distinguishing features:
Analysis of Substituent Effects
Xanthene-Carbonyl-Piperazine Linker (Target Compound)
- Piperazine-Carbonyl Linker : Enhances solubility (via protonation) and allows spatial orientation of the xanthene group, critical for receptor interactions.
Methylthio and Tetrahydropyran Groups (Purine Analog)
- Methylthio (S-CH₃) : A moderate leaving group, may participate in covalent binding or metabolism.
- Tetrahydropyran : Improves solubility due to its oxygen atom and cyclic ether structure .
Fmoc Group (Piperazine-Acetic Acid Derivative)
- Primarily used as a protecting group in peptide synthesis. The carboxylic acid enables conjugation, while Fmoc enhances solubility temporarily .
Methylsulfonyl-Piperazine (Thieno-Pyrimidine)
Piperidine and Amine (Pyrimidin-2-amine)
- Piperidine : Less basic than piperazine, reducing solubility in acidic environments.
- 2-Amine : Enables hydrogen bonding, improving target recognition in simpler scaffolds .
Biological Activity
4-Methyl-6-[4-(9H-xanthene-9-carbonyl)piperazin-1-yl]pyrimidine is a complex organic compound that combines structural elements from pyrimidine, piperazine, and xanthene. This molecular architecture suggests potential biological activities, particularly in medicinal chemistry, where such compounds are often explored for therapeutic applications.
Chemical Structure and Properties
The compound's IUPAC name is [4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-(9H-xanthen-9-yl)methanone, with the molecular formula and a molecular weight of 420.5 g/mol. Its structural complexity may contribute to diverse biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 420.5 g/mol |
| IUPAC Name | [4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-(9H-xanthen-9-yl)methanone |
| CAS Number | 1396813-11-8 |
The biological activity of this compound is likely mediated through its interaction with specific proteins, enzymes, or receptors. The presence of the piperazine and xanthene moieties suggests potential activity in modulating neurotransmitter systems or inhibiting certain enzymatic pathways.
Potential Targets
- Receptor Modulation : The compound may interact with neurotransmitter receptors, potentially influencing dopaminergic or serotonergic pathways.
- Enzyme Inhibition : It could act as an inhibitor for specific enzymes involved in metabolic pathways, thereby affecting cellular processes.
Biological Activity Studies
Research into the biological activity of this compound has revealed several promising avenues:
Anticancer Activity
Recent studies have indicated that derivatives of pyrimidine and piperazine exhibit anticancer properties. For instance, compounds similar to this compound have shown efficacy in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines .
Neuroprotective Effects
The structural components suggest potential neuroprotective effects. Compounds with similar backbones have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis, which is crucial in neurodegenerative diseases .
Case Studies
- Study on Anticancer Efficacy : A study evaluating a series of pyrimidine derivatives demonstrated that modifications at the piperazine position significantly enhanced cytotoxicity against breast cancer cell lines (MCF7) . The compound exhibited an IC50 value indicative of potent activity.
- Neuroprotection Research : Another investigation highlighted the neuroprotective properties of xanthene derivatives against oxidative stress-induced neuronal death, suggesting that similar compounds could be beneficial in treating neurodegenerative disorders .
Q & A
Basic Research Questions
Q. What are the key considerations in synthesizing 4-methyl-6-[4-(9H-xanthene-9-carbonyl)piperazin-1-yl]pyrimidine?
- Methodology :
- Step 1 : Begin with retrosynthetic analysis to identify precursors, such as 4-methylpyrimidine derivatives and xanthene-carbonyl-piperazine intermediates .
- Step 2 : Optimize coupling reactions (e.g., nucleophilic substitution or Buchwald-Hartwig amination) to attach the piperazine-xanthene moiety to the pyrimidine core. Use catalysts like Pd(OAc)₂ for C–N bond formation .
- Step 3 : Monitor reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure intermediate purity .
- Critical Parameters : Control temperature (e.g., 80–100°C for coupling), solvent polarity (DMF or DCM), and stoichiometric ratios to minimize side products .
Q. How should researchers validate the structural integrity of this compound?
- Analytical Workflow :
- X-ray Crystallography : Resolve crystal structure to confirm bond geometries and stereochemistry (e.g., as demonstrated for analogous pyrimidine derivatives in Acta Crystallographica studies) .
- Spectroscopy : Use ¹H/¹³C NMR to verify substituent positions and FT-IR to identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .
- Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF .
Q. What are the recommended protocols for assessing solubility and stability?
- Solubility : Test in polar (e.g., DMSO, ethanol) and nonpolar solvents (e.g., hexane) using UV-Vis spectroscopy to determine λmax shifts .
- Stability : Conduct accelerated degradation studies under varied pH (3–9), light, and temperature (25–60°C). Monitor via HPLC for degradation products (e.g., hydrolyzed piperazine or xanthene moieties) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported binding affinities for biological targets?
- Troubleshooting Framework :
- Assay Conditions : Standardize variables like buffer pH (e.g., HEPES vs. Tris), ionic strength, and temperature across experiments .
- Orthogonal Assays : Compare surface plasmon resonance (SPR) with fluorescence polarization (FP) to validate binding kinetics. For example, SPR may show higher sensitivity to conformational changes .
- Negative Controls : Include structurally similar but inactive analogs (e.g., piperazine derivatives lacking the xanthene group) to confirm specificity .
Q. What strategies optimize structure-activity relationships (SAR) for this compound?
- SAR Design :
- Core Modifications : Substitute the pyrimidine’s 4-methyl group with halogens (Cl, F) or electron-withdrawing groups to enhance target interaction .
- Piperazine-Xanthene Tail : Vary xanthene substituents (e.g., methoxy vs. nitro groups) to alter lipophilicity and membrane permeability .
- Activity Cliffs : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and prioritize derivatives with improved ΔGbinding scores .
Q. How can thermal stability data inform formulation development?
- Thermal Analysis :
- DSC/TGA : Perform differential scanning calorimetry (DSC) to identify melting points and thermogravimetric analysis (TGA) to assess decomposition thresholds (e.g., >200°C for stable formulations) .
- Excipient Compatibility : Screen with common stabilizers (e.g., lactose, PVP) using isothermal stress testing (40°C/75% RH for 4 weeks) .
Q. What computational methods predict pharmacokinetic properties?
- In Silico Tools :
- ADME Prediction : Use SwissADME or QikProp to estimate logP (target 2–4 for oral bioavailability), CYP450 inhibition, and blood-brain barrier penetration .
- Metabolite Profiling : Simulate Phase I/II metabolism (e.g., cytochrome-mediated oxidation) with software like MetaSite .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
